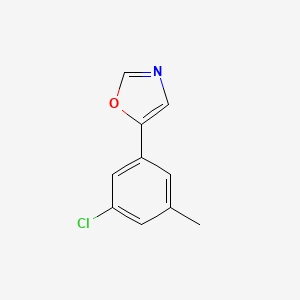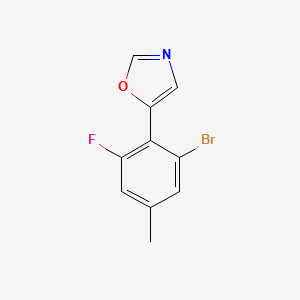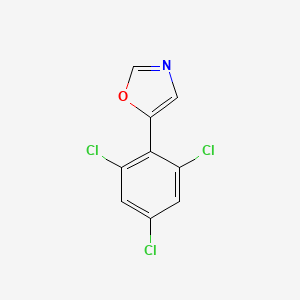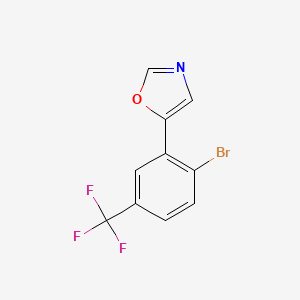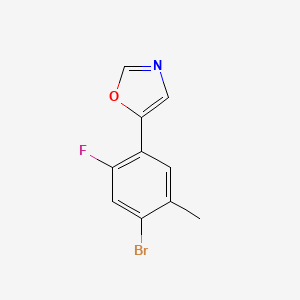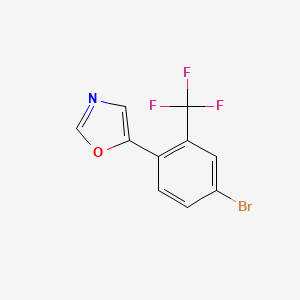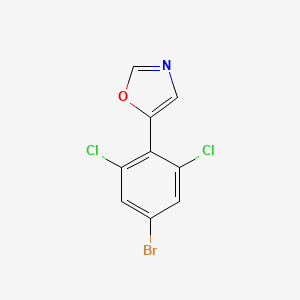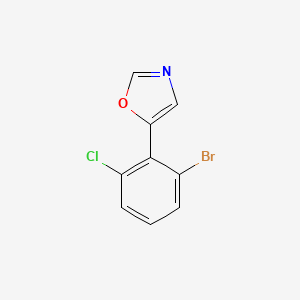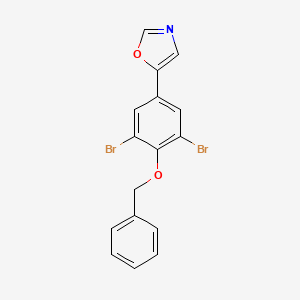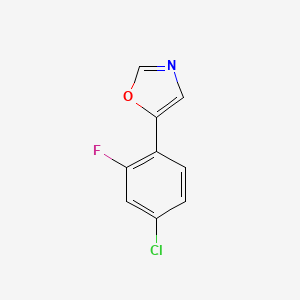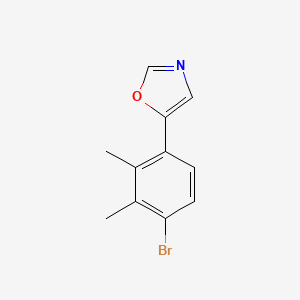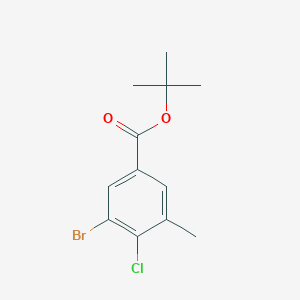
5-(2-bromo-3-(trifluoromethyl)phenyl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-bromo-3-(trifluoromethyl)phenyl)oxazole, or 5-BTPO, is a versatile chemical compound with a wide range of applications in scientific research. It is a heterocyclic compound with a five-membered ring structure containing an oxazole ring and a bromo-trifluoromethyl phenyl group. 5-BTPO has been used in a variety of research studies to investigate its properties, as well as its potential applications in various fields.
科学研究应用
5-BTPO has been used in a variety of scientific research applications. It has been used as a fluorescent label for the detection of DNA and RNA, as well as for the development of fluorescent probes for the detection of proteins. It has also been used as a ligand for the synthesis of metal complexes, and as a catalyst for organic reactions. Additionally, 5-BTPO has been used in the development of biosensors and nanomaterials, as well as in the study of enzyme kinetics.
作用机制
The mechanism of action of 5-BTPO is not yet fully understood. However, it is believed that the compound binds to a variety of biological targets, including DNA, RNA, proteins, and enzymes. It is also believed that the compound acts as an inhibitor of certain enzymes, as well as a fluorescent label for the detection of biological molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BTPO are not yet fully understood. However, the compound has been shown to have a variety of effects on biological systems. It has been shown to have antibacterial and antifungal properties, and to have anti-inflammatory and anti-cancer effects. Additionally, the compound has been shown to have a variety of effects on cell growth, differentiation, and apoptosis.
实验室实验的优点和局限性
There are many advantages to using 5-BTPO in lab experiments. The compound is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it has a variety of uses in scientific research, including as a fluorescent label, a ligand for the synthesis of metal complexes, and a catalyst for organic reactions. However, there are some limitations to using 5-BTPO in lab experiments. The compound is not widely available, and it is expensive to synthesize. Additionally, its mechanism of action is not yet fully understood, and its effects on biological systems are still being studied.
未来方向
There are many potential future directions for research on 5-BTPO. The compound can be further studied for its potential applications in the development of biosensors and nanomaterials, as well as for its potential effects on cell growth, differentiation, and apoptosis. Additionally, further research can be conducted to better understand the compound’s mechanism of action, as well as its potential uses in drug development. Finally, further research can be conducted to explore the compound’s potential uses in the detection of DNA, RNA, and proteins.
合成方法
The synthesis of 5-BTPO can be achieved through a variety of methods. The most common method involves the reaction of 2-bromo-3-trifluoromethylphenol with 1-hydroxy-2-oxazoline in the presence of a base catalyst such as sodium hydroxide. This reaction produces 5-BTPO as the main product. Other methods of synthesis include the reaction of 2-bromo-3-trifluoromethylphenol with 1-hydroxy-2-oxazoline in the presence of a Lewis acid catalyst, or the reaction of 2-bromo-3-trifluoromethylbenzaldehyde with ethyl cyanoacetate in the presence of a base catalyst.
属性
IUPAC Name |
5-[2-bromo-3-(trifluoromethyl)phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-9-6(8-4-15-5-16-8)2-1-3-7(9)10(12,13)14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGWJIXCSNIILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Br)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromo-3-(trifluoromethyl)phenyl)oxazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


